molecular formula C26H30N6O3S B2441155 1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-44-6

1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2441155
CAS No.: 1111210-44-6
M. Wt: 506.63
InChI Key:
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Description

1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H30N6O3S and its molecular weight is 506.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis and structural analysis of triazoloquinazoline derivatives. For instance, a study described the preparation of [1,2,4]triazoloquinazolinium betaines through reactions involving thiosemicarbazides and dicyclohexylcarbodiimide (DCC), highlighting the compound's role in generating complex heterocyclic structures (Crabb et al., 1999). Another study elaborated on the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide, demonstrating the compound's utility in creating oxazolo and quinazoline derivatives (Chern et al., 1988).

Biological Activity and Toxicity

A significant portion of the research has been dedicated to predicting the biological activity and toxicity of triazoloquinazoline derivatives. One study conducted computer predictions and laboratory synthesis to explore the compounds' potential antineurotic activity, suggesting applications in treating male reproductive and erectile dysfunction. The toxicity assessment classified these compounds as slightly toxic or practically nontoxic, indicating their safety for further investigation (Danylchenko et al., 2016).

Properties

CAS No.

1111210-44-6

Molecular Formula

C26H30N6O3S

Molecular Weight

506.63

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H30N6O3S/c1-6-11-31-24(35)19-9-8-18(23(34)27-15(2)3)13-21(19)32-25(31)29-30-26(32)36-14-22(33)28-20-10-7-16(4)12-17(20)5/h7-10,12-13,15H,6,11,14H2,1-5H3,(H,27,34)(H,28,33)

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)C)C

solubility

not available

Origin of Product

United States

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